Dimethyl thiophosphonate

概要

説明

It is a colorless liquid with a density of 1.185 g/mL at 25°C and a boiling point of 59°C at 16 mmHg . This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals.

準備方法

Dimethyl thiophosphonate can be synthesized through several methods. One common synthetic route involves the reaction of dimethyl phosphite with sulfur or sulfur-containing compounds under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve continuous processes with optimized reaction conditions to maximize yield and purity.

化学反応の分析

Dimethyl thiophosphonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dimethyl thiophosphate.

Reduction: Reduction reactions can convert it into other organophosphorus compounds.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Applications in Organic Synthesis

1. Michael Addition Reactions:

Dimethyl thiophosphonate has been successfully employed in Michael addition reactions, particularly with activated alkenes such as acrylonitrile and tert-butylacrylate. These reactions can occur without catalysts under mild conditions, showcasing the compound's utility in organic synthesis .

2. Phosphonylation Reactions:

The compound serves as a nucleophile in phosphonylation reactions, contributing to the formation of various phosphorus-containing compounds. Its ability to react with different electrophiles makes it valuable for synthesizing complex organic molecules.

Agrochemical Applications

1. Insecticides and Pesticides:

this compound exhibits insecticidal properties and is used in the formulation of pesticides. The compound acts as a precursor for more complex insecticides, enhancing agricultural productivity by controlling pest populations .

2. Environmental Transformations:

As an environmental transformation product of dimethoate, this compound plays a role in studying the degradation pathways of agrochemicals in ecosystems. Understanding these transformations is crucial for assessing environmental impact .

Biochemical Applications

1. Enzyme Inhibition Studies:

this compound is utilized in biochemical research to study enzyme inhibition mechanisms. Its interaction with various enzymes provides insights into the biochemical pathways and potential therapeutic targets for diseases .

2. Molecular Biology:

The compound is employed in molecular biology as a reagent for modifying nucleic acids or proteins, facilitating research into genetic engineering and biotechnology applications.

Case Study 1: Michael Addition Reaction

A study demonstrated the effectiveness of this compound in a Michael addition reaction with acrylonitrile. The reaction was conducted at room temperature without any catalyst, yielding high selectivity and efficiency . This case illustrates the compound's utility in synthetic organic chemistry.

Case Study 2: Insecticidal Properties

Research on the insecticidal efficacy of formulations containing this compound showed significant pest control capabilities against common agricultural pests. The study highlighted its potential as an environmentally friendly alternative to traditional pesticides, reducing reliance on harmful chemicals .

Data Tables

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Michael Addition | Effective with activated alkenes |

| Agrochemicals | Insecticides | Precursor for complex formulations |

| Biochemical Research | Enzyme Inhibition Studies | Insights into enzyme mechanisms |

| Environmental Science | Transformation Product Studies | Role in understanding agrochemical degradation |

作用機序

The mechanism by which Dimethyl thiophosphonate exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, disrupting their normal function. The pathways involved in its action are often related to its ability to form strong bonds with sulfur and phosphorus atoms in biological molecules .

類似化合物との比較

Dimethyl thiophosphonate can be compared with other similar compounds such as:

O,O-Diethyl thiophosphonate: Similar in structure but with ethyl groups instead of methyl groups.

Dimethyl phosphite: Lacks the sulfur atom present in this compound.

Malathion: An organophosphate insecticide that shares some structural similarities but has different functional groups and applications. The uniqueness of this compound lies in its specific chemical properties and reactivity, which make it suitable for a variety of applications in different fields.

生物活性

Dimethyl thiophosphonate (DMTP) is an organophosphate compound primarily recognized for its role as a metabolite of various organophosphate pesticides, notably chlorpyrifos. This article explores the biological activity of DMTP, focusing on its mechanisms of action, toxicity, and implications for human health and environmental safety.

- Chemical Formula : C2H7O3PS

- Molecular Weight : 125.15 g/mol

- Solubility : Slightly soluble in water, more soluble in organic solvents.

DMTP acts as an inhibitor of acetylcholinesterase (AChE), an essential enzyme for the breakdown of acetylcholine in the nervous system. The inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism is critical in understanding the neurotoxic effects associated with exposure to DMTP and other organophosphates.

Acute Toxicity

The acute toxicity of DMTP is primarily linked to its ability to inhibit AChE. Symptoms of poisoning can include:

- Muscle twitching

- Respiratory distress

- Convulsions

- Potentially fatal outcomes if not treated promptly.

Chronic Exposure

Chronic exposure to DMTP may lead to long-term neurological effects, including cognitive deficits and developmental issues, particularly in children. Studies have indicated that even low-level exposure can disrupt neurodevelopmental processes.

Case Studies

- Human Exposure : A study analyzed urine samples from agricultural workers exposed to chlorpyrifos, measuring levels of DMTP and other metabolites. Results indicated significant correlations between metabolite levels and decreased AChE activity, highlighting the compound's role as a biomarker for exposure .

- Environmental Impact : Research on aquatic ecosystems demonstrated that DMTP can affect non-target species, including fish and invertebrates. The compound was found to disrupt normal neurological functions in exposed organisms, indicating potential risks to biodiversity .

Analytical Methods

Detection and quantification of DMTP in biological samples are typically performed using advanced analytical techniques such as gas chromatography (GC) coupled with mass spectrometry (MS). These methods allow for sensitive detection of DMTP at low concentrations, crucial for assessing exposure levels in both humans and wildlife .

Research Findings

Recent studies have focused on the biological evaluation of DMTP derivatives, examining their potency as AChE inhibitors. These investigations suggest that modifications to the chemical structure can enhance or reduce biological activity, providing insights into the design of safer organophosphate alternatives .

Summary Table: Biological Activity Overview

| Property | Detail |

|---|---|

| Chemical Class | Organophosphate |

| Primary Action | AChE Inhibition |

| Acute Effects | Neuromuscular symptoms (twitching, convulsions) |

| Chronic Effects | Cognitive deficits, developmental issues |

| Detection Methods | GC-MS, NPD |

| Environmental Risks | Toxicity to aquatic life |

特性

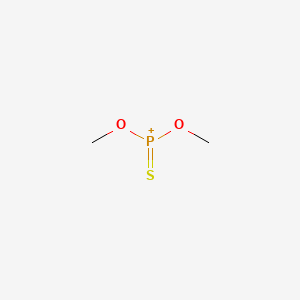

IUPAC Name |

dimethoxy(sulfanylidene)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2PS/c1-3-5(6)4-2/h1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMJSMBVGAPGFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[P+](=S)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2PS+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80974730 | |

| Record name | Dimethoxy(sulfanylidene)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5930-72-3, 68187-41-7 | |

| Record name | O,O-Dimethyl thiophosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005930723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodithioic acid, O,O-di-C1-14-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodithioic acid, O,O-di-C1-14-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethoxy(sulfanylidene)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorodithioic acid, O,O-di-C1-14-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O,O-dimethyl thiophosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。